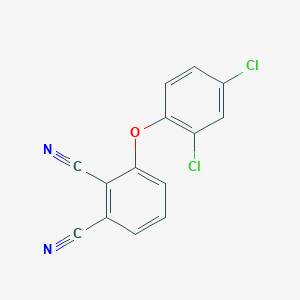
4-Nonyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nonyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. This compound is notable for its nonyl group attached to the fourth carbon of the dioxane ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nonyl-1,3-dioxane can be synthesized through the acetalization of nonyl aldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nonyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nonyl group, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted dioxanes depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Nonyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mecanismo De Acción
The mechanism of action of 4-Nonyl-1,3-dioxane involves its interaction with cellular membranes and enzymes. It can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby interfering with essential biochemical pathways .
Comparación Con Compuestos Similares
1,3-Dioxane: A parent compound with similar structural features but lacking the nonyl group.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, known for its use as a solvent.
Uniqueness of 4-Nonyl-1,3-dioxane: The presence of the nonyl group in this compound imparts unique hydrophobic properties, making it more suitable for applications requiring non-polar characteristics. This structural modification also enhances its reactivity and potential bioactivity compared to its simpler counterparts .
Propiedades
Número CAS |
793733-96-7 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
4-nonyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-15-13/h13H,2-12H2,1H3 |
Clave InChI |
HGHGHILZYXQYES-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1CCOCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


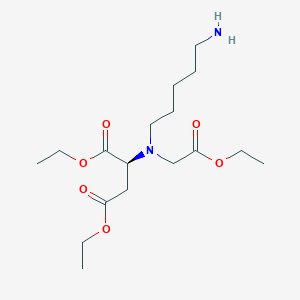
![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
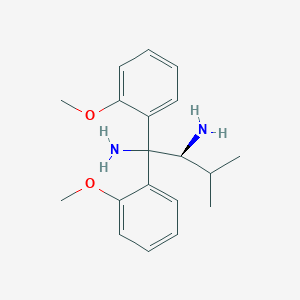
![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
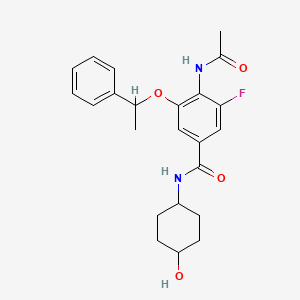
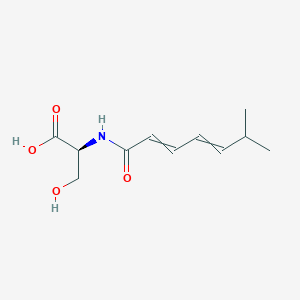
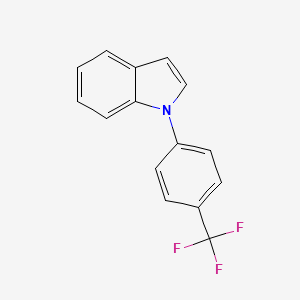
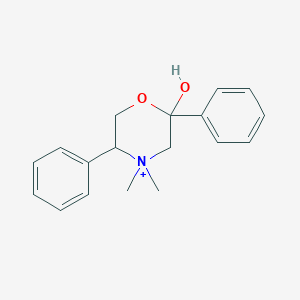
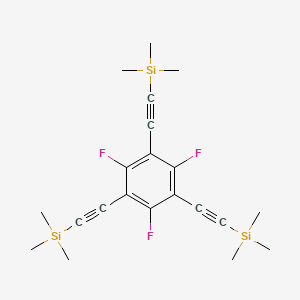
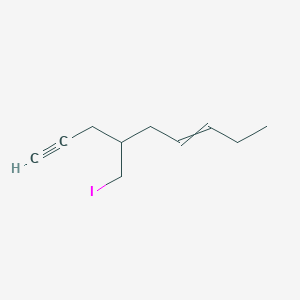
![1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B12518519.png)
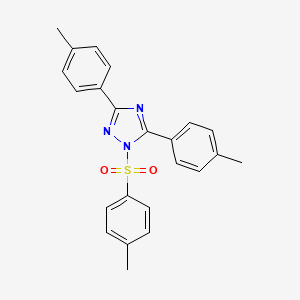
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
